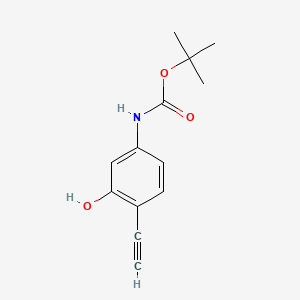

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate

Description

Properties

Molecular Formula |

C13H15NO3 |

|---|---|

Molecular Weight |

233.26 g/mol |

IUPAC Name |

tert-butyl N-(4-ethynyl-3-hydroxyphenyl)carbamate |

InChI |

InChI=1S/C13H15NO3/c1-5-9-6-7-10(8-11(9)15)14-12(16)17-13(2,3)4/h1,6-8,15H,2-4H3,(H,14,16) |

InChI Key |

DIRGRGCCYIZYDB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC(=C(C=C1)C#C)O |

Origin of Product |

United States |

Preparation Methods

BOC Protection of Aminophenol Derivatives

A common starting point is 3-aminophenol or its derivatives. The amine group is protected with the tert-butyl carbamate group using di-tert-butyl dicarbonate ((Boc)₂O) under mild conditions.

- Procedure: A mixture of the amine (1 mmol) and (Boc)₂O (1 mmol) is stirred vigorously in glycerol or an appropriate solvent at room temperature until complete conversion is observed by TLC.

- Workup: The reaction mixture is extracted with a mixture of petroleum ether and ethyl acetate (9:1), dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the BOC-protected phenol.

- Yield & Purity: Yields typically exceed 90%, with no need for recrystallization or chromatography in many cases.

Introduction of the Ethynyl Group

The ethynyl substituent can be introduced via palladium-catalyzed cross-coupling reactions such as the Sonogashira coupling, starting from a halogenated BOC-protected phenol (e.g., 4-bromo-3-hydroxyphenyl carbamate).

- Typical Conditions:

- Catalyst: Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄

- Copper(I) iodide as co-catalyst

- Base: Triethylamine or diisopropylethylamine

- Solvent: Tetrahydrofuran (THF) or toluene

- Temperature: Room temperature to reflux

- Reaction: The halogenated substrate reacts with terminal acetylene (e.g., trimethylsilylacetylene followed by deprotection) to afford the ethynyl derivative.

- Purification: Flash column chromatography with silica gel, often with 1% triethylamine to prevent adsorption of the phenol group.

Hydroxyl Group Considerations

The hydroxy group at the meta position is generally preserved throughout the synthesis. In some cases, selective protection/deprotection strategies may be employed to avoid side reactions during cross-coupling or carbamate formation.

Representative Synthetic Route Example

Alternative Synthetic Approaches

Carbamate Formation via Coupling Reagents

An alternative involves coupling 4-ethynyl-3-hydroxybenzoic acid derivatives with tert-butyl carbamate under dehydrating conditions using carbodiimide coupling agents such as EDCI and additives like N-hydroxybenzotriazole (HoBt) to improve yields and reduce side products.

- Procedure: The carboxylic acid is activated in situ by EDCI/HoBt, followed by reaction with tert-butyl carbamate.

- Advantages: Mild conditions, good selectivity, and moderate yields (~44% reported for related compounds).

- Limitations: Requires careful control of reaction time and temperature to minimize by-products.

Aziridine and Epoxide Intermediates

Some synthetic routes utilize aziridine or epoxide intermediates derived from carbamate substrates, followed by ring-opening reactions to install the ethynyl and hydroxy groups. These methods require inert atmosphere techniques (argon), dry solvents, and careful handling of sensitive reagents.

Reaction Conditions and Purification

- Atmosphere: Many steps require inert atmosphere (argon) to prevent oxidation or moisture interference.

- Solvents: Anhydrous solvents such as THF, toluene, and dichloromethane are preferred.

- Temperature: Reactions are typically run from 0 °C to reflux temperatures depending on the step.

- Purification: Flash column chromatography on silica gel, often with 1% triethylamine to prevent phenol adsorption.

- Yields: Overall yields range from moderate (40-50%) to high (>90%) depending on the step and method.

Summary Table of Key Preparation Methods

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

Reduction: The ethynyl group can be reduced to form alkenes or alkanes.

Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products:

Scientific Research Applications

Chemistry: tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound is used to study enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism by which tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate exerts its effects involves its interaction with specific molecular targets. The ethynyl group can participate in π-π interactions with aromatic residues in proteins, while the hydroxy group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

Functional Group Reactivity

- Ethynyl vs. Halogens : The ethynyl group in the target compound facilitates click chemistry, unlike bromo/chloro substituents in analogs (e.g., ), which are tailored for cross-coupling reactions.

- Hydroxyl vs. Protected -OH: The free phenolic -OH in the target compound (pKa ~10) is more acidic than aliphatic hydroxyls (e.g., in ) and more reactive than benzyloxy-protected analogs (e.g., ).

- tert-Butyl Carbamate Stability : This group is hydrolytically stable under basic conditions but cleavable with acids (e.g., TFA), a feature shared across all analogs .

Physicochemical Properties

- Solubility: The hydroxyl group in the target compound improves aqueous solubility compared to non-polar analogs like tert-butyl (4-chlorophenethyl)carbamate .

- Steric Effects : Cyclohexyl- or azetidine-containing analogs (e.g., ) exhibit conformational rigidity, unlike the planar phenyl ring in the target.

Research Findings and Data

Table 1: Comparative Reactivity of Key Analogs

Biological Activity

tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables that summarize key experimental results.

Chemical Structure and Properties

The compound features a tert-butyl group, an ethynyl moiety, and a hydroxyphenyl structure, which contributes to its biological properties. The presence of these functional groups is crucial for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activities and interact with various receptors. It may influence signaling pathways by binding to specific molecular targets, thereby affecting cellular processes.

Antitumor Activity

Research indicates that derivatives of phenolic carbamates, including this compound, exhibit significant antitumor properties. For instance, related compounds have shown activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 0.625 to 6.25 μg/mL against multidrug-resistant strains .

Neuroprotective Effects

Studies have demonstrated that similar compounds can protect astrocytes from amyloid-beta-induced toxicity, which is relevant in the context of Alzheimer's disease. For example, a related compound exhibited a moderate protective effect against Aβ 1-42 toxicity by reducing TNF-α levels and oxidative stress in vitro .

Study on Amyloid Aggregation

In a study investigating the effects of a related compound on amyloid aggregation, it was found that treatment with the compound resulted in an 85% inhibition of Aβ aggregation at a concentration of 100 µM. This suggests potential therapeutic applications in neurodegenerative diseases .

In Vivo Efficacy

In vivo studies using scopolamine-induced models demonstrated that while the compound showed some efficacy in reducing Aβ levels, it did not significantly outperform established treatments like galantamine. The results indicated a need for improved bioavailability to enhance therapeutic outcomes .

Data Tables

| Activity | Compound | MIC (μg/mL) | Effect |

|---|---|---|---|

| Antitubercular | tert-butyl carbamate derivatives | 0.625 - 6.25 | Effective against M. tuberculosis |

| Neuroprotection | Related phenolic carbamate | - | Moderate protection against Aβ toxicity |

| Amyloid Aggregation Inhibition | tert-butyl (4-ethynyl-3-hydroxyphenyl) | 100 μM | 85% inhibition of Aβ aggregation |

Q & A

Q. What synthetic methodologies are recommended for preparing tert-Butyl (4-ethynyl-3-hydroxyphenyl)carbamate, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves coupling tert-butyl carbamate with a halogenated hydroxyphenyl precursor under basic conditions. For example, analogous routes for structurally similar carbamates (e.g., tert-butyl N-[(4-amino-3-hydroxyphenyl)methyl]carbamate) utilize nucleophilic substitution with 4-amino-3-hydroxybenzyl chloride in the presence of a base like NaH or K₂CO₃ . Optimization includes:

- Temperature Control : Maintaining 0–5°C during coupling to minimize side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity .

- Catalysis : Pd-mediated cross-coupling (e.g., Sonogashira) for ethynyl group introduction .

Q. Which analytical techniques are most effective for characterizing purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR (e.g., δ 1.4 ppm for tert-butyl protons, δ 150-160 ppm for carbamate carbonyl) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ or [M+Na]⁺) with ≤3 ppm error .

- HPLC-PDA : Purity assessment using reverse-phase C18 columns (≥95% purity threshold) .

- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities using SHELX software .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of dust/vapors .

- Storage : Tightly sealed containers at 2–8°C in dry, inert atmospheres to prevent hydrolysis .

- Spill Management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How do the ethynyl and hydroxyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer :

- Ethynyl Group : Enables Sonogashira coupling with aryl halides for bioconjugation or dendrimer synthesis. Use Pd(PPh₃)₂Cl₂/CuI catalysts in THF/Et₃N .

- Hydroxyl Group : Participate in hydrogen bonding or serve as a site for functionalization (e.g., sulfation, glycosylation). Protect with silyl ethers (e.g., TBSCl) during multi-step syntheses .

Q. What strategies resolve contradictory NMR data caused by rotational isomers in carbamate derivatives?

- Methodological Answer :

- Variable-Temperature NMR : Analyze coalescence temperatures to identify rotational barriers (e.g., carbamate C–N rotation at 100–120 MHz) .

- Dynamic NMR Simulations : Use software like MestReNova to model rotamer populations .

- Crystallographic Validation : Compare solution-state NMR with solid-state X-ray structures to confirm dominant conformers .

Q. How can computational models predict biological target interactions for this compound?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to screen against enzyme pockets (e.g., kinases, proteases) .

- MD Simulations : Assess binding stability (20–100 ns trajectories) with GROMACS/AMBER to evaluate hydrogen-bonding networks with hydroxyl/ethynyl motifs .

- QSAR Modeling : Corrogate electronic descriptors (e.g., HOMO/LUMO energies) with bioactivity data from analogous carbamates .

Data Contradiction Analysis

- Example : Discrepancies in reported melting points or solubility (e.g., polar vs. nonpolar solvents).

- Resolution : Validate via differential scanning calorimetry (DSC) and Hansen solubility parameter calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.